

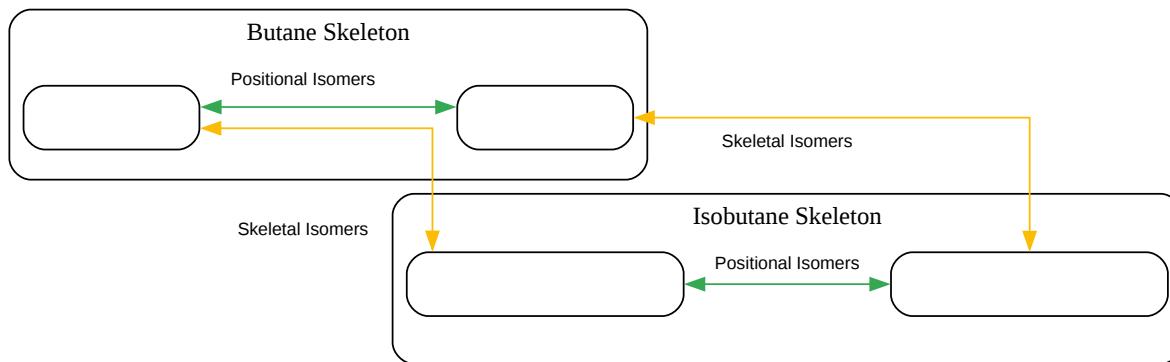
A Comparative Spectroscopic Analysis of 1-Chloro-2-methylpropane and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Chloro-2-methylpropane**

Cat. No.: **B167039**


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **1-chloro-2-methylpropane** and its structural isomers: 2-chloro-2-methylpropane, 1-chlorobutane, and 2-chlorobutane. The structural nuances between these C4H9Cl isomers, while subtle, result in distinct spectroscopic fingerprints. This analysis focuses on the key differentiating features in their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectra (MS), providing experimental data to facilitate their unambiguous identification.

Isomeric Relationship

The four isomers of C4H9Cl can be categorized based on their carbon skeleton and the position of the chlorine atom. 1-Chlorobutane and 2-chlorobutane are constitutional isomers with a straight-chain butane skeleton, differing in the location of the chlorine atom. **1-Chloro-2-methylpropane** and 2-chloro-2-methylpropane both possess a branched isobutane skeleton.

[Click to download full resolution via product page](#)

Caption: Isomeric relationships of C₄H₉Cl compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing these isomers. The number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration ratios are characteristic for each compound. For instance, the integrated proton ratios alone are sufficient to distinguish all four isomers.[1]

Isomer	Structure	¹ H NMR Chemical Shifts (δ , ppm) & Splitting	Integration Ratio
1-Chloro-2-methylpropane	<chem>(CH3)2CHCH2Cl</chem>	~3.30 (d, 2H, -CH ₂ Cl), ~2.0 (m, 1H, -CH-), ~1.0 (d, 6H, -CH ₃)	2:1:6
2-Chloro-2-methylpropane	<chem>(CH3)3CCl</chem>	~1.6 (s, 9H, -CH ₃)	9
1-Chlorobutane	<chem>CH3CH2CH2CH2Cl</chem>	~3.5 (t, 2H, -CH ₂ Cl), ~1.8 (m, 2H, -CH ₂ -), ~1.5 (m, 2H, -CH ₂ -), ~0.9 (t, 3H, -CH ₃)	2:2:2:3
2-Chlorobutane	<chem>CH3CHClCH2CH3</chem>	~4.0 (m, 1H, -CHCl-), ~1.7 (m, 2H, -CH ₂ -), ~1.5 (d, 3H, -CHClCH ₃), ~1.0 (t, 3H, -CH ₂ CH ₃)	1:2:3:3

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The number of signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule, providing a clear distinction between the isomers. 1-chlorobutane and 2-chlorobutane both exhibit four distinct carbon signals, while **1-chloro-2-methylpropane** shows three, and the highly symmetrical 2-chloro-2-methylpropane displays only two.^{[2][3][4][5]}

Isomer	Structure	Number of ^{13}C Signals	^{13}C NMR Chemical Shifts (δ , ppm)
1-Chloro-2-methylpropane	$(\text{CH}_3)_2\text{CHCH}_2\text{Cl}$	3	~52 (-CH ₂ Cl), ~31 (-CH-), ~20 (-CH ₃)
2-Chloro-2-methylpropane	$(\text{CH}_3)_3\text{CCl}$	2	~67 (C-Cl), ~34.5 (-CH ₃) ^[4]
1-Chlorobutane	$\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl}$	4	~45 (-CH ₂ Cl), ~35 (-CH ₂ -), ~20 (-CH ₂ -), ~13 (-CH ₃)
2-Chlorobutane	$\text{CH}_3\text{CHClCH}_2\text{CH}_3$	4	~60 (-CHCl-), ~34 (-CH ₂ -), ~25 (-CHClCH ₃), ~11 (-CH ₂ CH ₃)

Infrared (IR) Spectroscopy

While all four isomers exhibit C-H stretching and bending vibrations, their fingerprint regions (approximately 1500-400 cm^{-1}) are unique and can be used for definitive identification. The C-Cl stretching frequency also provides diagnostic information.

Isomer	Structure	C-H Stretching (cm^{-1})	C-Cl Stretching (cm^{-1})	Other Key Absorptions (cm^{-1})
1-Chloro-2-methylpropane	$(\text{CH}_3)_2\text{CHCH}_2\text{Cl}$	~2880-3080 ^[1]	~580-780 ^[1]	~1140-1175 (C-C skeletal) ^[1]
2-Chloro-2-methylpropane	$(\text{CH}_3)_3\text{CCl}$	~2880-3080 ^[6]	~580-780 ^[6]	~1200-1255 (C-C skeletal) ^[6]
1-Chlorobutane	$\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl}$	~2880-3080 ^[3]	~580-780 ^[3]	~1300-1500 (C-H bend) ^[3]
2-Chlorobutane	$\text{CH}_3\text{CHClCH}_2\text{CH}_3$	~2880-3080	~580-780	~1300-1500 (C-H bend)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of these isomers results in distinct fragmentation patterns. While the molecular ion peaks (M^+ and $M+2$ due to ^{35}Cl and ^{37}Cl isotopes) are often weak, the base peaks are highly indicative of the structure.[7]

Isomer	Structure	Molecular Ion (m/z)	Base Peak (m/z)	Key Fragments (m/z)
1-Chloro-2-methylpropane	$(\text{CH}_3)_2\text{CHCH}_2\text{Cl}$	92, 94	43	57, 56, 49/51
2-Chloro-2-methylpropane	$(\text{CH}_3)_3\text{CCl}$	92, 94 (often absent)	57	77/79
1-Chlorobutane	$\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl}$	92, 94	56	63/65, 49/51, 43, 29
2-Chlorobutane	$\text{CH}_3\text{CHClCH}_2\text{CH}_3$	92, 94	57	63/65, 49/51, 29

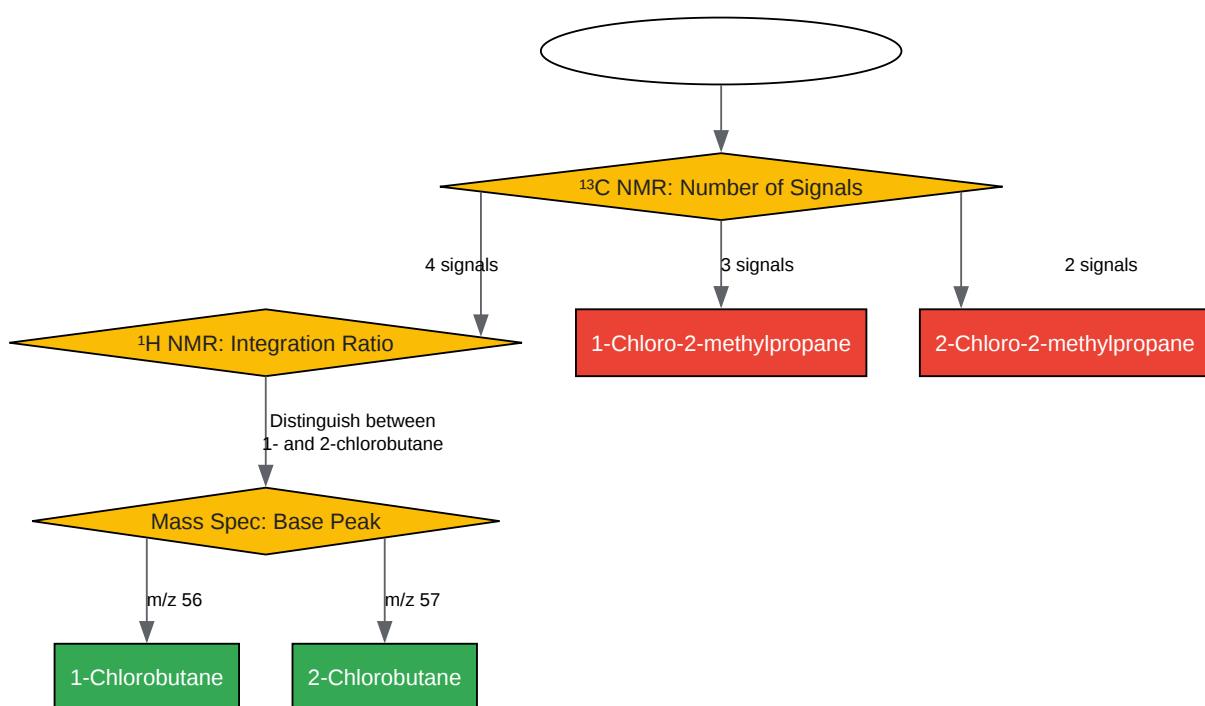
Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy (^1H and ^{13}C)

A sample of the chloroalkane (typically 5-20 mg for ^1H and 20-50 mg for ^{13}C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).[8] A small amount of tetramethylsilane (TMS) is added as an internal reference, setting the 0.0 ppm mark.[8] The solution is then transferred to an NMR tube. For ^{13}C NMR, a proton-decoupled mode is typically used to produce singlet peaks for each unique carbon environment. The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phasing and baseline correction. For ^1H NMR, the signals are integrated to determine the proton ratios.

Infrared (IR) Spectroscopy


For liquid samples like the chloroalkane isomers, a neat spectrum is often obtained. A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder. A background spectrum of the clean salt plates is recorded first and subsequently subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .^[8]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is commonly used. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification of the C₄H₉Cl isomers based on their spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Workflow for C₄H₉Cl isomer identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C₄H₉Cl (CH₃)₂CH₂Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C4H9Cl (CH₃)₃CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C4H9Cl CH₃CHClCH₂CH₃ C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C4H9Cl (CH₃)₃CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 1-Chloro-2-methylpropane and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167039#spectroscopic-comparison-of-1-chloro-2-methylpropane-and-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com